An In-depth Technical Guide to EGFR-IN-99: A Selective Kinase Inhibitor
An In-depth Technical Guide to EGFR-IN-99: A Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein frequently implicated in the pathogenesis of various cancers. Its dysregulation can lead to uncontrolled cell proliferation and survival. EGFR-IN-99 is a potent and selective, cell-permeable inhibitor of EGFR kinase activity. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of EGFR-IN-99, along with detailed experimental protocols for its characterization.
Chemical Structure and Properties
EGFR-IN-99, a 4,6-dianilinopyrimidine compound, is a small molecule inhibitor designed to be a potent and selective antagonist of EGFR.[1] Its detailed chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | N-[3-[[6-[[3-(trifluoromethyl)phenyl]amino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | PubChem |
| CAS Number | 879127-07-8 | [1][2] |
| Molecular Formula | C₂₁H₁₈F₃N₅O | [3] |
| Molecular Weight | 413.40 g/mol | [3] |
| SMILES | C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F | PubChem |
| Synonyms | EGFR Inhibitor, Cyclopropanecarboxylic acid-(3-(6-(3-trifluoromethyl-phenylamino)-pyrimidin-4-ylamino)-phenyl)-amide |
Biological Activity and Mechanism of Action
EGFR-IN-99 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[1] By binding to the ATP-binding site of the kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. This blockade of EGFR signaling can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway for survival.[3]
In Vitro Potency
EGFR-IN-99 has demonstrated significant potency against wild-type EGFR and certain activating mutants. The half-maximal inhibitory concentrations (IC₅₀) are presented in the table below.
| Target | IC₅₀ (nM) | Source |
| EGFR (wild-type) | 21 | [1][3] |
| EGFR (L858R mutant) | 63 | [1][3] |
| EGFR (L861Q mutant) | 4 | [1][3] |
| erbB4/Her4 | 7640 | [1] |
The data indicates high selectivity for EGFR over other kinases, with an IC₅₀ value for erbB4/Her4 that is significantly higher.[1]
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that regulates key cellular processes. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and initiating downstream signaling. The primary pathways affected are the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which is a major regulator of cell survival and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of EGFR-IN-99.
EGFR Kinase Assay (In Vitro)
This assay determines the direct inhibitory effect of EGFR-IN-99 on EGFR kinase activity.
Materials:
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Recombinant human EGFR protein
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EGFR-IN-99
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ATP
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
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Substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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384-well plates
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Plate reader
Procedure:
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Prepare a serial dilution of EGFR-IN-99 in DMSO and then dilute further in kinase buffer.
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In a 384-well plate, add the EGFR enzyme to each well.
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Add the diluted EGFR-IN-99 or vehicle control (DMSO) to the wells.
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Incubate the plate at room temperature for a predefined period (e.g., 30 minutes) to allow for inhibitor binding.
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Initiate the kinase reaction by adding a mixture of the substrate and ATP.
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Allow the reaction to proceed at room temperature for a specific time (e.g., 60 minutes).
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Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.
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Calculate the percent inhibition for each concentration of EGFR-IN-99 and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (Cell-Based)
This assay measures the effect of EGFR-IN-99 on the proliferation and viability of cancer cell lines. The MTT assay is a common colorimetric method.
Materials:
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Cancer cell line expressing EGFR (e.g., A431, NCI-H1975)
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Cell culture medium and supplements (e.g., DMEM, FBS)
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EGFR-IN-99
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO)
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96-well plates
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Microplate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare a serial dilution of EGFR-IN-99 in cell culture medium.
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Remove the existing medium from the cells and add the medium containing different concentrations of EGFR-IN-99 or a vehicle control.
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Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
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Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
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Remove the medium and dissolve the formazan crystals in a solubilization solution.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion
EGFR-IN-99 is a valuable research tool for studying the role of EGFR in cancer biology and for the preclinical evaluation of EGFR-targeted therapies. Its high potency and selectivity make it a suitable compound for investigating the downstream effects of EGFR inhibition in various cellular contexts. The provided protocols offer a solid foundation for researchers to assess its biological activity and further explore its therapeutic potential.
